N-[2-(3-chlorophenyl)quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine;hydrochloride
Overview
Description
N’-[2-(3-chlorophenyl)-4-quinazolinyl]-N,N-dimethyl-1,3-propanediamine hydrochloride is a synthetic organic compound that belongs to the class of quinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(3-chlorophenyl)-4-quinazolinyl]-N,N-dimethyl-1,3-propanediamine hydrochloride typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting N-acylanthranilic acid with appropriate aryl amines in the presence of phosphorous oxychloride.
Introduction of the Chlorophenyl Group: The 3-chlorophenyl group is introduced through a nucleophilic substitution reaction using 3-chloroaniline.
Formation of the Final Compound: The final step involves the reaction of the intermediate with N,N-dimethyl-1,3-propanediamine under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-[2-(3-chlorophenyl)-4-quinazolinyl]-N,N-dimethyl-1,3-propanediamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce the corresponding amines .
Scientific Research Applications
N’-[2-(3-chlorophenyl)-4-quinazolinyl]-N,N-dimethyl-1,3-propanediamine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[2-(3-chlorophenyl)-4-quinazolinyl]-N,N-dimethyl-1,3-propanediamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds such as erlotinib and gefitinib, which are used in cancer therapy.
Chlorophenyl Derivatives: Compounds like chlorpheniramine, which is used as an antihistamine.
Uniqueness
N’-[2-(3-chlorophenyl)-4-quinazolinyl]-N,N-dimethyl-1,3-propanediamine hydrochloride is unique due to its specific combination of a quinazoline core and a chlorophenyl group, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4.ClH/c1-24(2)12-6-11-21-19-16-9-3-4-10-17(16)22-18(23-19)14-7-5-8-15(20)13-14;/h3-5,7-10,13H,6,11-12H2,1-2H3,(H,21,22,23);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUSDVBIBYHJGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=NC(=NC2=CC=CC=C21)C3=CC(=CC=C3)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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